molecular formula C12H28Cl2N2Na2O14S B15341940 disodium;(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid;dichloride

disodium;(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid;dichloride

Cat. No.: B15341940
M. Wt: 573.3 g/mol
InChI Key: KIJNUJJCSHNAFS-GFJAXXHFSA-L
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Description

The compound disodium;(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid;dichloride is a derivative of glucosamine, a naturally occurring amino sugar critical in glycosaminoglycan synthesis and joint health . Its core structure consists of a glucopyranose (oxane) ring with an amino group at the C2 position, a hydroxymethyl group at C6, and hydroxyl groups at C3, C4, and C3. The disodium salt and inclusion of sulfuric acid and dichloride ions suggest a polypharmacological formulation designed to enhance solubility, stability, or bioavailability compared to standard glucosamine salts like sulfate or hydrochloride .

Properties

Molecular Formula

C12H28Cl2N2Na2O14S

Molecular Weight

573.3 g/mol

IUPAC Name

disodium;(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid;dichloride

InChI

InChI=1S/2C6H13NO5.2ClH.2Na.H2O4S/c2*7-3-5(10)4(9)2(1-8)12-6(3)11;;;;;1-5(2,3)4/h2*2-6,8-11H,1,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*2-,3-,4-,5-,6?;;;;;/m11...../s1

InChI Key

KIJNUJJCSHNAFS-GFJAXXHFSA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-]

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.C(C1C(C(C(C(O1)O)N)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Glucosamine Derivatives

Glucosamine Sulfate
  • Structure: (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol sulfate.
  • Key Features : Lacks the disodium and dichloride components but includes a sulfate group.
  • Application : Clinically used for osteoarthritis treatment due to its role in cartilage repair .
  • Molecular Formula: C₆H₁₃NO₈S.
Glucosamine Hydrochloride
  • Structure: (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride.
  • Key Features : Chloride counterion instead of sulfate or dichloride.
  • Application : Common in dietary supplements; similar bioavailability to sulfate but differs in solubility .
  • Molecular Formula: C₆H₁₄ClNO₅.

Comparison with Target Compound: The target compound’s disodium and dichloride ions likely enhance ionic stability and solubility in aqueous environments compared to monovalent salts. The sulfuric acid component may mimic glucosamine sulfate’s pharmacological activity but with altered pharmacokinetics .

SGLT2 Inhibitors (Gliflozins)

Dapagliflozin
  • Structure : (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxyphenyl)methyl]phenyl-6-(hydroxymethyl)oxane-3,4,5-triol.
  • Key Features : Shares the oxane ring but incorporates a chlorophenyl and ethoxybenzyl group for SGLT2 receptor targeting.
  • Application : Antidiabetic drug inhibiting renal glucose reabsorption .
  • Molecular Formula : C₂₁H₂₅ClO₆.
Empagliflozin
  • Structure : (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol.
  • Key Features : Includes a tetrahydrofuran-oxolane substituent for enhanced selectivity.
  • Application : Reduces cardiovascular risk in diabetic patients .

Comparison with Target Compound: While gliflozins share the oxane backbone, their aryl and alkyl substituents enable specific SGLT2 inhibition, unlike the target compound’s amino and ionic groups, which suggest applications in joint health rather than glucose metabolism .

Other Monosaccharide Derivatives

Galactosamine
  • Structure: (3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol.
  • Key Features : Epimeric to glucosamine at C4 (galactose configuration).
  • Application : Used in biochemical research to induce hepatocyte damage models .
  • Molecular Formula: C₆H₁₃NO₅.
N-Acetylglucosamine (GlcNAc)
  • Structure : (3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)oxane-2,4,5-triol.
  • Key Features: Acetylated amino group enhances metabolic stability.
  • Application: Precursor in hyaluronic acid synthesis and immunomodulation .

Pharmacological and Analytical Insights

  • Glucosamine Sulfate : Demonstrated efficacy in reducing TMJ osteoarthritis symptoms in clinical trials, with bioavailability dependent on sulfate conjugation .
  • SGLT2 Inhibitors : Metabolized via O-glucuronidation, a pathway less relevant to the target compound due to its ionic nature .
  • Impurity Profiles : Synthetic impurities in similar compounds (e.g., empagliflozin) highlight the importance of rigorous quality control, applicable to the target compound’s manufacturing .

Structural Comparison Table

Compound Name Core Structure Substituents/Ions Molecular Formula Application References
Target Compound Glucosamine oxane Disodium, sulfate, dichloride C₆H₁₂NNa₂O₈SCl₂ Joint health (inferred)
Glucosamine Sulfate Glucosamine oxane Sulfate C₆H₁₃NO₈S Osteoarthritis
Dapagliflozin Modified oxane Chlorophenyl, ethoxybenzyl C₂₁H₂₅ClO₆ Diabetes mellitus
Galactosamine Galactose-derived oxane None C₆H₁₃NO₅ Hepatocyte studies

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer:
The compound is synthesized via hydrolysis of chitin or chitosan derivatives (e.g., crustacean shells) to yield the glucosamine core [(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol], followed by sulfation and salt formation. Key steps include:

  • Sulfation : React glucosamine with sulfuric acid under controlled pH (4–6) to form sulfate esters, avoiding over-sulfation .
  • Salt Formation : Introduce disodium ions via ion exchange chromatography or neutralization with NaOH, ensuring stoichiometric balance with sulfate groups.
  • Purification : Use reverse-phase HPLC or size-exclusion chromatography to isolate the compound from impurities (e.g., unreacted glucosamine, inorganic salts). Purity validation (>98%) requires LC-MS and elemental analysis .

Basic: How can the compound’s structure be rigorously characterized?

Methodological Answer:
Employ a multi-technique approach:

  • NMR : Assign stereochemistry using ¹H/¹³C NMR (e.g., δ ~3.5–5.5 ppm for oxane ring protons, δ ~2.8 ppm for amino groups) .

  • Mass Spectrometry : ESI-MS in negative mode to confirm molecular ions (e.g., [M–2Na]²⁻ for disodium salts) and sulfate adducts .
  • X-ray Crystallography : Resolve crystal structures to validate spatial arrangement of dichloride and sulfated groups (if crystallizable) .
  • Elemental Analysis : Confirm Na⁺, Cl⁻, and S content via ICP-OES or combustion analysis .

Basic: What stability challenges arise during storage, and how are they mitigated?

Methodological Answer:
The compound is hygroscopic and prone to hydrolysis. Stability protocols include:

  • Temperature : Store at –20°C in anhydrous conditions to prevent sulfate ester cleavage .
  • pH Control : Buffer solutions (pH 6–7) minimize acid-catalyzed degradation.
  • Analytical Monitoring : Use RP-HPLC with UV detection (λ = 195–210 nm) to track degradation products (e.g., free glucosamine, inorganic sulfate) under accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: How does the compound interact with biological targets (e.g., glycosidases or cartilage matrix proteins)?

Methodological Answer:

  • Enzyme Inhibition Assays : Test inhibitory activity against β-glucosidases or hyaluronidases via fluorometric assays (e.g., 4-methylumbelliferyl substrates). IC₅₀ values correlate with sulfate group positioning .
  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfated glucosamine core and enzyme active sites (e.g., Arg/Lys residues binding to sulfate groups) .
  • In Vitro Cartilage Models : Treat chondrocyte cultures and quantify collagen II/proteoglycan synthesis via ELISA to assess osteoarthritic therapeutic potential .

Advanced: What are the dominant degradation pathways under physiological conditions?

Methodological Answer:
Degradation occurs via:

  • Hydrolysis : Sulfate esters cleave at pH <4 or >8, releasing inorganic sulfate and regenerating glucosamine. Monitor via LC-MS/MS .
  • Oxidative Stress : ROS (e.g., H₂O₂) oxidize the amino group, forming iminoquinones. Use antioxidants (e.g., ascorbate) in formulations to mitigate .
  • Thermal Degradation : Thermogravimetric analysis (TGA) reveals mass loss steps at 120–150°C (sulfate loss) and 200–250°C (oxane ring decomposition) .

Advanced: How can computational modeling predict pharmacokinetics (e.g., bioavailability, tissue distribution)?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (–2.5 to –1.5, due to sulfate hydrophilicity) and BBB permeability (low).
  • PBPK Modeling : Simulate tissue distribution using GastroPlus™, accounting for sodium-dependent glucose transporter (SGLT) uptake in the intestine .
  • MD Simulations : GROMACS simulations reveal hydration dynamics and membrane permeation barriers (e.g., sulfate groups limit passive diffusion) .

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